molecular formula C8H6FNO6S B13232880 Methyl 2-(fluorosulfonyl)-4-nitrobenzoate

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate

Cat. No.: B13232880
M. Wt: 263.20 g/mol
InChI Key: YDRAFJIAOGERCX-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-nitrobenzoate. This intermediate is then subjected to fluorosulfonylation using fluorosulfonyl chloride (FSO2Cl) under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactionsThe reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(fluorosulfonyl)-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in click chemistry and bioorthogonal reactions, where the compound is used to label or modify biomolecules in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Methyl 4-nitrobenzoate
  • Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

Uniqueness

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is unique due to the presence of both a fluorosulfonyl group and a nitro group on the same molecule. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H6FNO6S

Molecular Weight

263.20 g/mol

IUPAC Name

methyl 2-fluorosulfonyl-4-nitrobenzoate

InChI

InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3

InChI Key

YDRAFJIAOGERCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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